molecular formula C6H10O B1603233 1-Methylcyclobutane-1-carbaldehyde CAS No. 65338-30-9

1-Methylcyclobutane-1-carbaldehyde

Cat. No.: B1603233
CAS No.: 65338-30-9
M. Wt: 98.14 g/mol
InChI Key: NCJXPECBGWEDFS-UHFFFAOYSA-N
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Description

1-Methylcyclobutane-1-carbaldehyde is a useful research compound. Its molecular formula is C6H10O and its molecular weight is 98.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photoreduction and Photochemistry

1-Methylcyclobutane-1-carbaldehyde has been studied in the context of photoreduction and photochemistry. Funke and Cerfontain (1976) investigated the photochemistry of cycloalkanecarbaldehydes, including cyclobutane-carbaldehyde, highlighting their behavior under irradiation and the resulting chemical processes and photoproducts (Funke & Cerfontain, 1976).

Supramolecular Chemistry

In supramolecular chemistry, this compound derivatives have been utilized. Giannopoulos et al. (2014) reported on the synthesis of a high nuclearity {Mn(III)25} barrel-like cluster using 1-methyl-1H-pyrrole-2-carbaldehyde oxime, a ligand related to this compound, demonstrating its application in creating single-molecule magnetic behaviors (Giannopoulos et al., 2014).

Organic Synthesis

This compound and its analogs have been explored as building blocks in organic synthesis. Alcaide and Almendros (2001, 2002) described the use of 4-oxoazetidine-2-carbaldehydes (related structures) in the synthesis of biologically interesting substances, including amino acids and natural products, demonstrating their versatility and dual reactivity (Alcaide & Almendros, 2001)(Alcaide & Almendros, 2002).

Stereochemistry Analysis

The stereochemistry of related cyclobutane derivatives has been analyzed using NMR spectroscopy. Hittich (1982) reported on the stereochemistry of 1-chloro- and 1-methylcyclobutane and their homologues, which is crucial for understanding the behavior of these compounds in chemical reactions (Hittich, 1982).

Mechanism of Action

Mode of Action

1-Methylcyclobutane-1-carbaldehyde, like other aldehydes, can undergo nucleophilic addition reactions . This means it can react with nucleophiles, which are species that donate an electron pair to an electrophile to form a chemical bond. This interaction can lead to changes in the structure and function of the target molecule.

Properties

IUPAC Name

1-methylcyclobutane-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c1-6(5-7)3-2-4-6/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCJXPECBGWEDFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80602824
Record name 1-Methylcyclobutane-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80602824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65338-30-9
Record name 1-Methylcyclobutane-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80602824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methylcyclobutane-1-carbaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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